(S)-methyl 3-(1-aminoethyl)benzoate

Chiral Synthesis Asymmetric Catalysis Drug Development

Procure (S)-Methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4), a critical chiral intermediate with ≥98% purity. The defined (S)-stereochemistry is essential for asymmetric synthesis of β-lactam antibiotics and peptidomimetics. Using racemic or regioisomeric mixtures compromises target engagement and bioactivity. Ensure reproducible R&D outcomes with this enantiomerically pure building block.

Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
CAS No. 1187927-21-4
Cat. No. B1397117
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-methyl 3-(1-aminoethyl)benzoate
CAS1187927-21-4
Molecular FormulaC10H13NO2
Molecular Weight179.22 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)OC)N
InChIInChI=1S/C10H13NO2/c1-7(11)8-4-3-5-9(6-8)10(12)13-2/h3-7H,11H2,1-2H3/t7-/m0/s1
InChIKeyJDYAYNLXJBZWGS-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-Methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4): A Chiral Benzoate Ester Building Block for Asymmetric Pharmaceutical Synthesis


(S)-Methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4) is a chiral benzoate ester derivative characterized by a single (S)-configured stereocenter and a meta-substituted aminoethyl group on the aromatic ring. Its molecular formula is C₁₀H₁₃NO₂ with a molecular weight of 179.22 g/mol [1]. The compound is supplied as a research-grade chiral building block, typically at 97-98% chemical purity, and is used as an intermediate in the asymmetric synthesis of bioactive molecules, including β-lactam antibiotics and peptidomimetics [2].

Why (S)-Methyl 3-(1-aminoethyl)benzoate Cannot Be Substituted by Racemates or Regioisomers in Chiral Synthesis


Substitution of (S)-methyl 3-(1-aminoethyl)benzoate with racemic mixtures or regioisomeric analogs introduces critical stereochemical and structural variables that directly impact downstream synthetic outcomes and biological target engagement. More than half of approved drugs are chiral compounds, and enantiomers can exhibit divergent pharmacology, toxicity, and pharmacokinetics [1]. Similarly, the position of the aminoethyl substituent (meta vs. ortho or para) alters hydrogen-bonding geometry and aromatic interactions, which can dramatically affect biological selectivity [2]. Generic substitution therefore risks producing inactive or toxic stereoisomers and disrupting the precise molecular architecture required for target engagement, making compound-specific sourcing essential for reproducible research and development.

Quantitative Differentiation of (S)-Methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4) vs. Closest Analogs


Stereochemical Integrity: (S)-Enantiomer vs. Racemic Mixture in Chiral Synthesis

The (S)-enantiomer of methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4) provides a defined chiral center essential for asymmetric synthesis. In contrast, racemic methyl 3-(1-aminoethyl)benzoate (CAS 153994-69-5) contains equimolar (R)- and (S)-enantiomers. Approximately 90% of chiral drugs are marketed as racemates, yet enantiomers can exhibit markedly different pharmacology, toxicity, and pharmacokinetics [1]. The (S)-enantiomer is specifically required for stereocontrolled construction of β-lactam antibiotics and peptidomimetics [2].

Chiral Synthesis Asymmetric Catalysis Drug Development

Regioisomeric Positioning: Meta-Substitution (3-Position) vs. Ortho and Para Isomers

The meta-substitution pattern of (S)-methyl 3-(1-aminoethyl)benzoate positions the aminoethyl group at the 3-position of the benzene ring. Studies of analogous regioisomers demonstrate that meta derivatives can exhibit >45-fold selectivity in hypoxic cell cytotoxicity assays compared to ortho or para isomers (2-7-fold) [1]. The meta arrangement optimizes hydrogen bonding geometry and aromatic interactions, influencing target binding affinity and synthetic accessibility [2].

Medicinal Chemistry Structure-Activity Relationship Drug Design

Physical Property Differentiation: (S)-Enantiomer vs. Racemic Mixture

The (S)-enantiomer exhibits distinct physical properties compared to the racemic mixture. Calculated density for the (S)-enantiomer is 1.1±0.1 g/cm³, with a boiling point of 278.1±23.0 °C at 760 mmHg and LogP of 1.41 [1]. The racemic mixture (CAS 153994-69-5) has limited reported data, but racemates often display different melting points, solubilities, and crystallization behaviors due to differing intermolecular interactions. These differences can impact formulation, purification, and handling in manufacturing [2].

Process Chemistry Formulation Purification

Synthetic Utility: β-Lactam Antibiotic and Peptidomimetic Synthesis

This compound is specifically utilized as a chiral intermediate in the preparation of β-lactam antibiotics and peptidomimetics [1]. The (S)-configuration at the α-carbon is critical for the stereochemical outcome of subsequent reactions. Substituting with the (R)-enantiomer or racemate would lead to the opposite stereochemistry or a mixture, potentially reducing efficacy or introducing toxicity in the final drug substance [2].

β-Lactam Antibiotics Peptidomimetics Asymmetric Synthesis

Optimal Application Scenarios for (S)-Methyl 3-(1-aminoethyl)benzoate (CAS 1187927-21-4)


Asymmetric Synthesis of β-Lactam Antibiotics

This compound serves as a chiral building block for the construction of β-lactam antibiotics, where the (S)-stereochemistry is essential for the desired antibiotic activity. It enables the stereocontrolled introduction of the aminoethyl side chain, a key structural feature in many β-lactam derivatives [1].

Development of Peptidomimetics

The (S)-configured aminoethyl benzoate scaffold is valuable in the design and synthesis of peptidomimetics, where precise stereochemistry is critical for mimicking natural peptide structures and achieving target binding [1].

Chiral Intermediate for Drug Discovery Libraries

Researchers building diverse chiral compound libraries for high-throughput screening can utilize this compound to generate enantiomerically pure analogs. The single stereoisomer avoids the confounding biological results associated with racemic mixtures [2].

Structure-Activity Relationship (SAR) Studies

In medicinal chemistry SAR campaigns, the (S)-enantiomer provides a well-defined stereochemical starting point for systematic exploration of biological activity. The meta-substitution pattern ensures the spatial orientation of the amino group is consistent, enabling reliable comparisons across analogs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for (S)-methyl 3-(1-aminoethyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.